molecular formula C24H18N2O6 B6077439 Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Cat. No.: B6077439
M. Wt: 430.4 g/mol
InChI Key: YJXOZGDEBJKSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an isoindoline dione, and an acetamidophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Preparation of the Aryl Halide

    • The starting material, an aryl halide, is prepared through halogenation of the corresponding aromatic compound.
    • Reaction conditions: Halogenation is typically carried out using halogen sources like bromine or iodine in the presence of a catalyst such as iron(III) chloride.
  • Step 2: Suzuki–Miyaura Coupling

    • The aryl halide is then coupled with an organoboron compound in the presence of a palladium catalyst and a base.
    • Reaction conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
  • Step 3: Esterification

    • The final step involves the esterification of the coupled product to form the methyl ester.
    • Reaction conditions: Esterification is typically carried out using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the phenoxy and isoindoline dione moieties.
    • Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction

    • Reduction reactions can target the carbonyl groups in the isoindoline dione.
    • Common reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
    • Common reagents: Electrophiles such as nitrating agents (nitric acid) or sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or other substituted aromatic compounds.

Scientific Research Applications

Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has several applications in scientific research:

  • Medicinal Chemistry

  • Materials Science

    • Used in the synthesis of advanced materials with specific electronic or optical properties.
  • Biological Research

    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
  • Industrial Applications

    • Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-14(27)25-16-6-8-18(9-7-16)32-19-10-11-20-21(13-19)23(29)26(22(20)28)17-5-3-4-15(12-17)24(30)31-2/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXOZGDEBJKSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.